Formamide, N-3-butenyl-N-formyl- (9CI)
Description
Formamide, N-3-butenyl-N-formyl- (9CI) (CAS: 196400-97-2) is a substituted formamide derivative with the molecular formula C₆H₉NO₂. Its structure features a formamide group (–NH–CHO) modified by a 3-butenyl substituent (–CH₂–CH₂–CH=CH₂) and a formyl group (–CHO) attached to the nitrogen atom. This compound is notable for its applications in pharmaceutical and chemical synthesis, particularly as an intermediate in the preparation of bioactive molecules .
Properties
CAS No. |
196400-97-2 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.143 |
IUPAC Name |
N-but-3-enyl-N-formylformamide |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-7(5-8)6-9/h2,5-6H,1,3-4H2 |
InChI Key |
YUJVYIVMWUXZCT-UHFFFAOYSA-N |
SMILES |
C=CCCN(C=O)C=O |
Synonyms |
Formamide, N-3-butenyl-N-formyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Fluorescence Studies
Evidence from fluorescence response studies highlights the critical role of substituents in modulating interactions with biological targets like G-quadruplex DNA. Formamide, N-3-butenyl-N-formyl- (9CI) (referred to as 9CI in studies) was compared with analogues to elucidate structure-activity relationships:
Key Insights :
Comparison with Other Formamide Derivatives
Benzamide, 3-formyl-N-methyl- (9CI) (CAS: 183739-65-3)
- Structure : Benzamide core with a formyl group at the 3-position and N-methyl substitution.
- Properties : White solid, soluble in organic solvents, reactive formyl group for condensation/oxidation.
- Applications : Pharmaceutical intermediate; lacks fluorescence due to absence of extended conjugation.
- Contrast with 9CI : Smaller aromatic system (benzene vs. anthracene) limits stacking ability .
Formamide, N-(3-acetylphenyl)- (9CI) (CAS: 72801-78-6)
- Structure : Formamide with 3-acetylphenyl substituent.
- Properties : Brown crystalline solid (mp 92–94°C), soluble in dichloromethane and DMF.
- Applications: Synthesis of quinolone antibiotic impurities.
Formamide, N-(4-pyrimidinylmethyl)- (9CI) (CAS: 82298-80-4)
Physicochemical and Functional Comparisons
| Property | 9CI (C₆H₉NO₂) | 3-Formyl-N-methylbenzamide (C₉H₉NO₂) | N-(3-Acetylphenyl)formamide (C₉H₉NO₂) |
|---|---|---|---|
| Molecular Weight | 143.14 g/mol | 163.17 g/mol | 163.17 g/mol |
| Solubility | Not explicitly reported | Soluble in organic solvents | Soluble in DCM, DMF |
| Fluorescence | Strong (anthracene) | None | None |
| Key Functional Groups | Anthracene, triazine | Benzene, formyl, N-methyl | Acetylphenyl |
Trends :
- Fluorescence : Unique to 9CI due to anthracene’s extended conjugation.
- Reactivity : Formyl/acetyl groups enable diverse reactions, but steric and electronic effects differ.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
